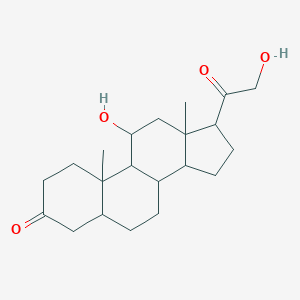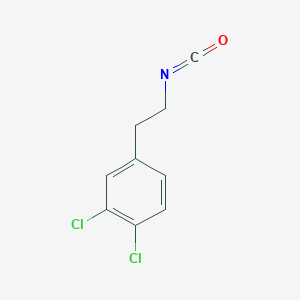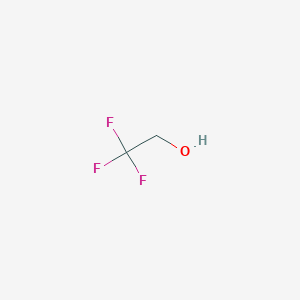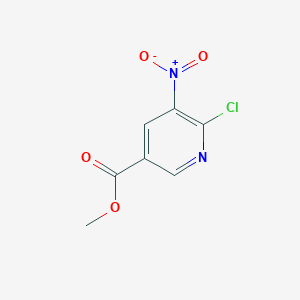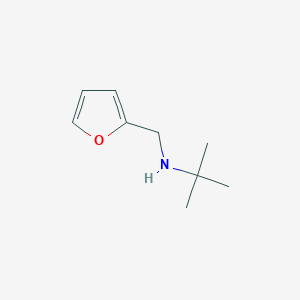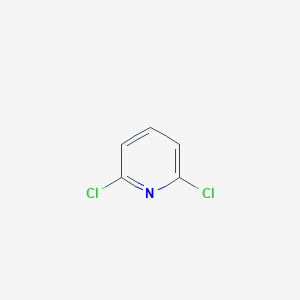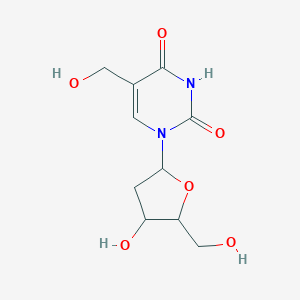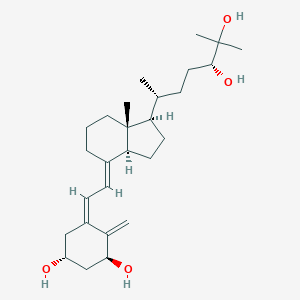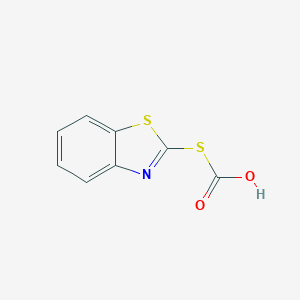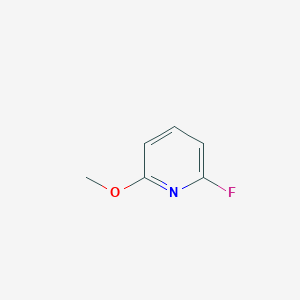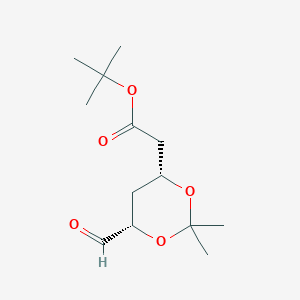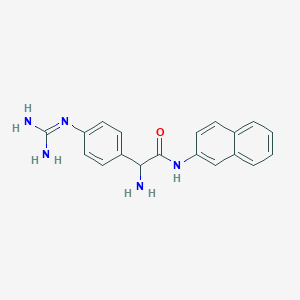
Guanidinophenylglycine-2-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidinophenylglycine-2-naphthylamide, also known as GPNA, is a synthetic compound that has been widely used in scientific research. It is a substrate for several enzymes, including gamma-glutamyltransferase and leucine aminopeptidase. GPNA is also used as a model substrate for investigating the mechanisms of enzyme-catalyzed reactions.
Wirkmechanismus
Guanidinophenylglycine-2-naphthylamide is a substrate for several enzymes, including gamma-glutamyltransferase and leucine aminopeptidase. When Guanidinophenylglycine-2-naphthylamide is cleaved by these enzymes, it produces 2-naphthylamine and glycine-guanidine. The mechanism of action of Guanidinophenylglycine-2-naphthylamide is based on the ability of enzymes to recognize and cleave specific substrates. The rate of cleavage of Guanidinophenylglycine-2-naphthylamide can be used to measure enzyme activity.
Biochemische Und Physiologische Effekte
Guanidinophenylglycine-2-naphthylamide has been shown to have no significant biochemical or physiological effects in vitro or in vivo. It is not known to interact with any biological molecules or pathways. However, Guanidinophenylglycine-2-naphthylamide has been shown to be a useful tool for measuring enzyme activity and investigating enzyme mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
Guanidinophenylglycine-2-naphthylamide has several advantages for use in lab experiments. It is a highly accessible compound that can be easily synthesized with high yield. Guanidinophenylglycine-2-naphthylamide is also a stable compound that can be stored for long periods of time without degradation. Additionally, Guanidinophenylglycine-2-naphthylamide is a model substrate that can be used to investigate the mechanisms of enzyme-catalyzed reactions. However, Guanidinophenylglycine-2-naphthylamide has some limitations for lab experiments. It is not a biologically relevant compound and does not interact with any biological molecules or pathways. Additionally, Guanidinophenylglycine-2-naphthylamide is not a substrate for all enzymes, limiting its use in some experiments.
Zukünftige Richtungen
For the use of Guanidinophenylglycine-2-naphthylamide in scientific research include the development of new substrates, high-throughput screening assays, and diagnostic tests.
Synthesemethoden
Guanidinophenylglycine-2-naphthylamide can be synthesized using a multistep process. The first step involves the synthesis of 2-naphthylamine, which is then reacted with glycine and guanidine to form Guanidinophenylglycine-2-naphthylamide. The purity of Guanidinophenylglycine-2-naphthylamide can be improved by recrystallization and column chromatography. The yield of Guanidinophenylglycine-2-naphthylamide synthesis is typically high, making it an easily accessible compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Guanidinophenylglycine-2-naphthylamide has been widely used in scientific research as a substrate for several enzymes. It is commonly used to measure gamma-glutamyltransferase activity in biological fluids, such as serum and urine. Guanidinophenylglycine-2-naphthylamide is also used as a model substrate for investigating the mechanisms of enzyme-catalyzed reactions. Additionally, Guanidinophenylglycine-2-naphthylamide has been used to study the effects of inhibitors and activators on enzyme activity.
Eigenschaften
CAS-Nummer |
115087-92-8 |
|---|---|
Produktname |
Guanidinophenylglycine-2-naphthylamide |
Molekularformel |
C19H19N5O |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-amino-2-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C19H19N5O/c20-17(13-6-8-15(9-7-13)24-19(21)22)18(25)23-16-10-5-12-3-1-2-4-14(12)11-16/h1-11,17H,20H2,(H,23,25)(H4,21,22,24) |
InChI-Schlüssel |
VXXKHYQUQHHMAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |
Synonyme |
GPG-2-NA guanidinophenylglycine-2-naphthylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
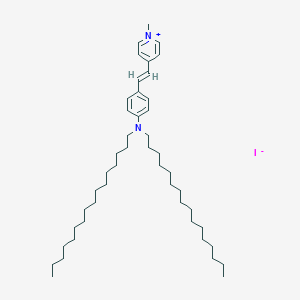
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
